![molecular formula C6H3Cl2N3 B047463 2,6-Dichloroimidazo[1,2-b]pyridazine CAS No. 112581-77-8](/img/structure/B47463.png)
2,6-Dichloroimidazo[1,2-b]pyridazine
Übersicht
Beschreibung
“2,6-Dichloroimidazo[1,2-b]pyridazine” is a chemical compound with the molecular formula C6H3Cl2N3 . It is used in various fields of research and has been the subject of numerous scientific studies .
Synthesis Analysis
The synthesis of imidazo[1,2-b]pyridazines, including “2,6-Dichloroimidazo[1,2-b]pyridazine”, has been well studied. Recent developments in organometallic-chemistry-based methods have been used for the preparation of imidazo[1,2-b]pyridazines by cyclization as well as their functionalization by means of cross-coupling reactions such as Sonogashira, Heck, Negishi, Suzuki-Miyaura, Kumada, and Stille .
Molecular Structure Analysis
The molecular structure of “2,6-Dichloroimidazo[1,2-b]pyridazine” has been determined using various techniques. The InChI Code for this compound is 1S/C6H3Cl2N3/c7-4-1-2-6-9-5(8)3-11(6)10-4/h1-3H and the InChI key is MGNCSIAIZSTMHX-UHFFFAOYSA-N . The molecular weight of the compound is 188.02 . Further analysis of the molecular structure has been conducted using density functional theory (DFT) calculations .
Chemical Reactions Analysis
The chemical reactions involving “2,6-Dichloroimidazo[1,2-b]pyridazine” are complex and varied. The compound has been used in various chemical reactions, including those involving transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2,6-Dichloroimidazo[1,2-b]pyridazine” have been analyzed in various studies. Further details about its physical and chemical properties can be found in the Material Safety Data Sheet (MSDS) .
Wissenschaftliche Forschungsanwendungen
Drug Discovery and Development
The pyridazine ring, which is a part of the “2,6-Dichloroimidazo[1,2-b]pyridazine” structure, is known for its unique physicochemical properties. These properties contribute to unique applications in molecular recognition, and the inherent polarity, low cytochrome P450 inhibitory effects, and potential to reduce interaction of a molecule with the cardiac hERG potassium channel add additional value in drug discovery and development .
Antidepressant Applications
Pyridazine-based systems have shown a wide range of pharmacological activities such as antidepressant effects. For example, the monoamine oxidase (MAO) inhibitor minaprine, which contains a pyridazine ring, was used as an atypical antidepressant .
Anti-hypertensive Applications
Pyridazine derivatives have also been associated with anti-hypertensive effects, making them potentially useful in the treatment of high blood pressure .
Anticancer Applications
There is potential for pyridazine-based compounds to be used in anticancer treatments. The unique properties of these compounds can be leveraged to develop new drugs that can target cancer cells .
Antiplatelet Applications
Some pyridazine derivatives have shown antiplatelet activity, which could be beneficial in preventing blood clots .
Antiulcer Applications
Pyridazine compounds have also been associated with antiulcer activity, suggesting potential applications in the treatment of ulcers .
Herbicidal Applications
Pyridazinone derivatives are known to be used as agrochemicals. They have been utilized in the development of herbicides, indicating their potential use in agriculture .
Treatment of Autoimmune Diseases
Imidazo[1,2-b]pyridazines have been studied as potential inhibitors of IL-17A, a cytokine that contributes to chronic autoimmune diseases including psoriasis, spondylarthritis, rheumatoid arthritis, and multiple sclerosis .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary target of 2,6-Dichloroimidazo[1,2-b]pyridazine is Interleukin-17A (IL-17A) . IL-17A is a pro-inflammatory cytokine secreted from Th17 cells, which plays a key role in chronic inflammation and is a major driver of tissue damage .
Mode of Action
2,6-Dichloroimidazo[1,2-b]pyridazine acts as an inhibitor of IL-17A . It interacts with IL-17A, preventing it from signaling through its receptor, IL-17R . This inhibition disrupts the normal immune and inflammatory responses to pathogens, reducing the chronic inflammation associated with autoimmune diseases .
Biochemical Pathways
The inhibition of IL-17A by 2,6-Dichloroimidazo[1,2-b]pyridazine affects the IL-23/IL-17 axis , a critical pathway in the pathogenesis of psoriatic disease . By inhibiting IL-17A, the compound disrupts this pathway, reducing the production of pro-inflammatory cytokines and chemokines .
Result of Action
The inhibition of IL-17A by 2,6-Dichloroimidazo[1,2-b]pyridazine results in a reduction of chronic inflammation associated with autoimmune diseases . This can lead to improvements in symptoms for conditions such as psoriasis, rheumatoid arthritis, and multiple sclerosis .
Eigenschaften
IUPAC Name |
2,6-dichloroimidazo[1,2-b]pyridazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2N3/c7-4-1-2-6-9-5(8)3-11(6)10-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGNCSIAIZSTMHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN2C1=NC(=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90560103 | |
Record name | 2,6-Dichloroimidazo[1,2-b]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90560103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloroimidazo[1,2-b]pyridazine | |
CAS RN |
112581-77-8 | |
Record name | 2,6-Dichloroimidazo[1,2-b]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90560103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.